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Compound of Interest

Compound Name: HIV-1 inhibitor-50

Cat. No.: B12404796

Disclaimer: The compound "HIV-1 inhibitor-50" is not a recognized designation in publicly
available scientific literature. This guide utilizes Nevirapine, a well-characterized non-
nucleoside reverse transcriptase inhibitor (NNRTI), as a representative example to fulfill the
detailed structural, property, and methodological requirements of the query.

This document provides a comprehensive technical overview of the chemical structure,
physicochemical properties, mechanism of action, and key experimental data related to the
anti-HIV-1 agent, Nevirapine. It is intended for researchers, scientists, and professionals in the
field of drug development.

Chemical Structure and Identification

Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor belonging to the
dipyridodiazepinone chemical class.[1][2] It is used in combination with other antiretroviral
agents for the treatment of HIV-1 infection.[3]

Caption: 2D Chemical Structure of Nevirapine.

Physicochemical and Pharmacokinetic Properties

The properties of Nevirapine are summarized below. Itis a Class Il drug under the
Biopharmaceutical Classification System, indicating high permeability and low solubility.[4]

Table 1: Physicochemical Properties of Nevirapine

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12404796?utm_src=pdf-interest
https://www.benchchem.com/product/b12404796?utm_src=pdf-body
https://go.drugbank.com/drugs/DB00238
https://go.drugbank.com/salts/DBSALT002723
https://pubchem.ncbi.nlm.nih.gov/compound/Nevirapine
https://www.walshmedicalmedia.com/open-access/ftir-dissolution-and-antiviral-activity-of-nevirapine-cocrystals-2153-2435-1000561.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

Molecular Formula C15H14N4O [31[5]

Molecular Weight 266.30 g/mol [31[5]
11-cyclopropyl-4-methyl-5,11-

IUPAC Name dihydro-6H-dipyrido[3,2-b:2",3'-  [5]
e][1][6]diazepin-6-one

CAS Number 129618-40-2 [5]

Melting Point 247°C [7]

Water Solubility 0.1g/L 41071

pKa 2.8 (at 25°C) [7]

LogP 2.5 [8]

Table 2: Pharmacokinetic Parameters of Nevirapine

Parameter Value Reference(s)

Bioavailability >90% [1]

Protein Binding ~60% [1]
Extensively hepatic via

Metabolism Cytochrome P450 (CYP3A4, [1109]
CYP2B6)

o ] ~45 hours (single dose); 25-30

Elimination Half-life ) ] [5]
hours (chronic dosing)

Time to Peak (Tmax) 4 hours (single 200 mg dose) [1]

Apparent Clearance (CL/F) 3.27 L/h [10]

Apparent Volume of
1.17-106L [10][11]

Distribution (V/F)
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Note: The elimination half-life decreases with repeated doses due to the autoinduction of its
own metabolism.[12][13]

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[5] Unlike
nucleoside RT inhibitors (NRTIS), which bind to the enzyme's active site, Nevirapine binds to a
distinct, allosteric hydrophobic pocket located approximately 10 A away from the catalytic site.
[5][6] This binding induces a conformational change in the enzyme, disrupting the catalytic site
and inhibiting both RNA- and DNA-dependent DNA polymerase activity.[6][14][15] This action
effectively halts the conversion of the viral RNA genome into DNA, a critical step for HIV-1
replication.[6] Nevirapine does not inhibit HIV-2 RT or human DNA polymerases.[1]
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Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

In Vitro Antiviral Activity

Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell-based assays.

Table 3: In Vitro Efficacy of Nevirapine against HIV-1
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Parameter Value Assay System Reference(s)

Enzyme Assay (HIV-1
ICso0 84 nM [16]
RT)

Cell Culture (HIV-1
ICso 40 nM o [16]
Replication)

HEK 293 cells (Panel
Median ECso 90 nM of 2923 wild-type HIV-  [17]

1 isolates)

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay (Pseudovirus Single-Cycle Infection)

This method is commonly used to determine the inhibitory concentration of antiviral compounds
against HIV-1.[4]

e Cell Culture:

o Maintain a suitable host cell line, such as Human Embryonic Kidney (HEK) 293T cells, in
appropriate culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and
antibiotics).

o Plate cells in 96-well plates at a predetermined density and incubate to allow for cell
adherence.

o Compound Preparation:
o Prepare a stock solution of Nevirapine in a suitable solvent (e.g., DMSO).

o Perform serial dilutions of the stock solution in culture media to create a range of desired
test concentrations.

o |Infection:

o Add the diluted Nevirapine concentrations to the plated cells.
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o Introduce a known quantity of HIV-1 pseudovirus. This virus is engineered to be
replication-incompetent but contains a reporter gene, such as firefly luciferase, within its
genome.[4]

o Include control wells: "virus only" (no drug) and "cells only" (no virus or drug).

e |ncubation:

o Incubate the plates for a period sufficient for a single round of infection, reverse
transcription, integration, and reporter gene expression (typically 48-72 hours).

e Quantification:
o Lyse the cells and add a luciferase substrate.

o Measure the luminescence using a luminometer. The light output is directly proportional to
the level of viral gene expression.

e Data Analysis:
o Normalize the luminescence signal of drug-treated wells to the "virus only" control.

o Plot the percentage of inhibition against the drug concentration and fit the data to a dose-
response curve to calculate the 50% effective concentration (ECso).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.walshmedicalmedia.com/open-access/ftir-dissolution-and-antiviral-activity-of-nevirapine-cocrystals-2153-2435-1000561.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Plate Host Cells Prepare Serial Dilutions
(e.g., HEK 293T) of Nevirapine

Y

Add Nevirapine Dilutions
to Cells

Infect Cells with
HIV-1 Luciferase Pseudovirus

Incubate for 48-72 hours

Lyse Cells and Add
Luciferase Substrate

Measure Luminescence

Calculate ECso

Click to download full resolution via product page

Caption: Workflow for an in vitro HIV-1 pseudovirus infectivity assay.

Clinical Efficacy and Resistance

Nevirapine, when used as part of a triple-drug combination therapy, has been shown to
effectively suppress HIV-1 viral load.[18] In several key studies, Nevirapine-containing
regimens reduced plasma viral loads to below 50 copies/mL in approximately 50% of
treatment-naive patients.[18] However, a significant drawback is its low genetic barrier to
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resistance.[19] Resistance can develop rapidly if viral replication is not fully suppressed, and
monotherapy with Nevirapine is not recommended.[5][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the HIV-1 Inhibitor
Nevirapine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404796#chemical-structure-and-properties-of-hiv-
1-inhibitor-50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/14562857/
https://pubmed.ncbi.nlm.nih.gov/14562857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3501953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3501953/
https://pubmed.ncbi.nlm.nih.gov/7594683/
https://pubmed.ncbi.nlm.nih.gov/7594683/
https://pubmed.ncbi.nlm.nih.gov/7594683/
https://www.benchchem.com/product/b12404796#chemical-structure-and-properties-of-hiv-1-inhibitor-50
https://www.benchchem.com/product/b12404796#chemical-structure-and-properties-of-hiv-1-inhibitor-50
https://www.benchchem.com/product/b12404796#chemical-structure-and-properties-of-hiv-1-inhibitor-50
https://www.benchchem.com/product/b12404796#chemical-structure-and-properties-of-hiv-1-inhibitor-50
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12404796?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

